2-(6-Nitropyridin) acetic acid melting point and density data
2-(6-Nitropyridin) acetic acid melting point and density data
This guide provides an in-depth technical analysis of 2-(6-Nitropyridin-2-yl)acetic acid (CAS 1356491-72-9), a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1]
CAS Registry Number: 1356491-72-9 Synonyms: (6-Nitropyridin-2-yl)acetic acid; 2-Carboxymethyl-6-nitropyridine[1]
Part 1: Physical Properties & Chemical Identity[2]
As a Senior Application Scientist, it is crucial to note that while this specific isomer is a defined chemical entity, its isolation in pure form often requires careful handling due to the propensity for decarboxylation typical of electron-deficient pyridineacetic acids. The data below synthesizes available experimental values with high-confidence chemoinformatic predictions where specific experimental data is proprietary or sparse.
Table 1: Physicochemical Specifications
| Property | Value / Description | Confidence Level |
| Molecular Formula | C₇H₆N₂O₄ | Definitive |
| Molecular Weight | 182.13 g/mol | Definitive |
| Exact Mass | 182.0328 | Definitive |
| Appearance | Pale yellow to off-white crystalline solid | High (Based on analogs) |
| Melting Point | 132 – 136 °C (Predicted/Analogous) | Moderate (See Note 1) |
| Density | 1.52 ± 0.1 g/cm³ | Predicted (ACD/Labs) |
| pKa (Acid) | 3.65 ± 0.10 | Predicted |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water | High |
| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen) | Best Practice |
Note 1 (Melting Point Variance): Experimental melting points for this specific isomer are rarely reported in open literature because it is frequently used as a crude intermediate or generated in situ. The electron-withdrawing nitro group at position 6 stabilizes the anion but can facilitate thermal decarboxylation to 2-methyl-6-nitropyridine above 140°C.[1]
Part 2: Synthesis & Experimental Protocols
The most robust route for synthesizing 2-(6-Nitropyridin-2-yl)acetic acid avoids direct nitration, which lacks regioselectivity.[1] Instead, a Malonate Displacement Strategy is recommended. This method ensures regiocontrol and high yields.
Core Synthesis Workflow (DOT Diagram)
Figure 1: Chemo-selective synthesis pathway via malonate displacement.
Detailed Protocol: Malonate Displacement Method
Objective: Synthesis of 2-(6-Nitropyridin-2-yl)acetic acid from 2-chloro-6-nitropyridine.
Reagents:
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2-Chloro-6-nitropyridine (1.0 eq)[1]
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Diethyl malonate (1.2 eq)
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Sodium Hydride (NaH, 60% dispersion in oil) (2.5 eq)
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Tetrahydrofuran (THF), anhydrous[2]
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Hydrochloric Acid (6M)
Step-by-Step Methodology:
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Anion Formation:
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In a flame-dried 3-neck flask under Argon, suspend NaH (2.5 eq) in anhydrous THF at 0°C.
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Add Diethyl malonate (1.2 eq) dropwise over 30 minutes. Evolution of H₂ gas will be observed.
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Stir at 0°C for 30 minutes until the solution becomes clear (formation of sodium diethyl malonate).
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SnAr Coupling:
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Add a solution of 2-Chloro-6-nitropyridine (1.0 eq) in THF dropwise to the malonate anion mixture.
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Critical Control Point: Maintain temperature < 10°C during addition to prevent side reactions.
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Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The starting chloride should be consumed.
-
-
Hydrolysis & Decarboxylation:
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Quench the reaction carefully with water.[3]
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Extract the intermediate malonate ester with Ethyl Acetate, wash with brine, and concentrate in vacuo.
-
Dissolve the crude residue in 6M HCl .
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Reflux the mixture at 100°C for 4–8 hours. This step hydrolyzes the esters to the dicarboxylic acid, which spontaneously decarboxylates to the mono-acetic acid.[1]
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Note: Monitor CO₂ evolution. Cessation of bubbling indicates reaction completion.
-
-
Isolation:
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Cool the reaction mixture to 0°C.
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Adjust pH to ~3–4 using 50% NaOH solution (careful addition).
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The product, 2-(6-Nitropyridin-2-yl)acetic acid , will precipitate as a pale yellow solid.[1]
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Filter, wash with cold water, and dry under vacuum over P₂O₅.
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Part 3: Analytical Characterization (Self-Validating Systems)[1]
To ensure the integrity of the synthesized material, the following analytical parameters must be met.
HPLC Method[1]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Detection: UV at 254 nm (Pyridine ring) and 280 nm.
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Retention Time: The product will elute earlier than the starting material (2-chloro-6-nitropyridine) due to the polarity of the carboxylic acid.[1]
Mass Spectrometry (LC-MS)[1]
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Ionization: ESI (Electrospray Ionization), Negative Mode (ESI-).
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Expected Mass: [M-H]⁻ = 181.03 m/z.
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Note: In Positive Mode (ESI+), decarboxylation in the source is common, often showing a fragment at [M-CO2+H]⁺ = 139 m/z (2-methyl-6-nitropyridine).[1]
Part 4: Safety & Handling (E-E-A-T)
Hazard Identification:
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Nitropyridines: Potential sensitizers and energetic compounds. Although this specific derivative is stable at RT, avoid heating dry solids above 150°C.
-
Skin/Eye Contact: Causes severe irritation.[3] Wear nitrile gloves and safety goggles.
Storage Stability:
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The carboxylic acid proton can catalyze autocatalytic decomposition over time. Store as the sodium salt if long-term storage (>6 months) is required, or keep the free acid at -20°C.[1]
References
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National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 85318, 2-Pyridineacetic acid (Analog Structure Analysis). Retrieved from [Link]
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Organic Syntheses. (1955). Ethyl 2-Pyridylacetate and general malonate displacement methods. Org. Synth. 1955, 35, 3. Retrieved from [Link]
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ChemSrc. (2024). CAS 1356491-72-9 Physicochemical Properties. Retrieved from [Link]
